molecular formula C23H21FN2O4S B3509727 Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B3509727
M. Wt: 440.5 g/mol
InChI Key: PCPWPECNHBYIPQ-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Chemical Reactions Analysis

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of functional groups in this compound contributes to its distinct biological and chemical properties.

Biological Activity

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Weight : 350.4 g/mol
  • CAS Number : Not specifically listed in the available data.

The compound features a thiophene ring, which is known for its diverse biological activities, and contains functional groups that may enhance its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzamide have shown promising results in inhibiting tumor growth and enhancing survival rates in certain cancer models. In a cohort study involving benzamide derivatives, specific compounds demonstrated notable antitumor efficacy, suggesting a potential role for ethyl thiophene derivatives in cancer therapy .

The proposed mechanism of action for ethyl thiophene derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, compounds targeting RET kinase have been identified as effective in halting cell division in RET-driven tumors . This suggests that this compound may exert similar effects through analogous pathways.

Antimicrobial Activity

In addition to antitumor properties, some studies have explored the antimicrobial activity of thiophene derivatives. The presence of functional groups such as carbamoyl and methylbenzamido may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. This compound should undergo rigorous cytotoxicity testing against various human cell lines to determine its therapeutic window and potential side effects.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntitumorInhibition of tumor growth
AntimicrobialPotential disruption of microbial cells
CytotoxicityTo be assessed-

Study on Benzamide Derivatives

A notable case study investigated the biological activity of benzamide derivatives, including those structurally related to our compound. The study found that certain derivatives exhibited moderate to high potency against various cancer cell lines, suggesting that modifications to the benzamide structure could yield enhanced therapeutic agents .

Clinical Implications

In clinical settings, compounds similar to this compound are being evaluated for their efficacy in treating specific cancers. The results from these trials could provide insights into the clinical relevance of this compound and its derivatives.

Properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-17-11-6-5-10-16(17)24)31-22(18)26-20(27)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPWPECNHBYIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

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